

## CAS number for Nonanoic-D17 acid

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Compound of Interest		
Compound Name:	Nonanoic-D17 acid	
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An In-depth Technical Guide to **Nonanoic-D17 Acid** for Researchers and Drug Development Professionals

### Introduction

**Nonanoic-D17 acid**, the deuterated analogue of nonanoic acid (also known as pelargonic acid), is a stable isotope-labeled fatty acid. Its use is pivotal in advanced research, particularly in the fields of metabolomics, lipidomics, and pharmacokinetic studies.[1][2] The substitution of hydrogen atoms with deuterium provides a distinct mass signature, enabling its use as an internal standard for highly accurate quantification in mass spectrometry-based assays and as a tracer to investigate metabolic pathways without altering the fundamental chemical properties of the molecule.[2] This guide provides a comprehensive overview of its properties, applications, and a detailed experimental protocol for its use in a research setting.

# **Physicochemical and Identification Data**

For effective utilization in experimental design, a clear understanding of the compound's properties is essential. The following table summarizes key quantitative data for both **Nonanoic-D17 acid** and its unlabeled counterpart for comparative purposes.



Property	Nonanoic-D17 Acid	Nonanoic Acid (Pelargonic Acid)
CAS Number	130348-94-6[3][4][5][6]	112-05-0[4][5][7]
Molecular Formula	C <sub>9</sub> HD <sub>17</sub> O <sub>2</sub> / CD <sub>3</sub> (CD <sub>2</sub> ) <sub>7</sub> COOH[3][7]	C <sub>9</sub> H <sub>18</sub> O <sub>2</sub> / CH <sub>3</sub> (CH <sub>2</sub> ) <sub>7</sub> COOH[8]
Molecular Weight	175.34 g/mol [1][3][7]	158.24 g/mol [8]
Synonyms	Pelargonic acid-d17, n-Nonylic acid-d17[3][5]	Pelargonic acid, Nonylic acid
Appearance / Form	Liquid[5]	Colorless to yellowish oily liquid[8][9]
Isotopic Enrichment	≥98 atom % D[7]	Not Applicable
Chemical Purity	≥98%[3]	Not Applicable
Melting Point	Not specified	12.5 °C[8]
Boiling Point	Not specified	254 °C[8]
Storage Conditions	Room temperature, away from light and moisture[1][5][7]	Not specified
Stability	Stable under recommended storage conditions[7]	Not specified

# **Applications in Research and Drug Development**

The unique properties of **Nonanoic-D17 acid** make it an invaluable tool for the scientific community.

- Internal Standard for Quantitative Analysis: The primary application of **Nonanoic-D17 acid** is as an internal standard in mass spectrometry (GC-MS or LC-MS) analysis.[2] By adding a known quantity to a sample, it allows for the precise quantification of endogenous, unlabeled nonanoic acid, correcting for variations during sample preparation and analysis.
- Metabolic and Pharmacokinetic Tracing: Deuterated compounds are ideal for tracing the metabolic fate of molecules in biological systems.[10] Researchers can administer



**Nonanoic-D17 acid** and track its absorption, distribution, metabolism, and excretion (ADME), providing critical data for drug development and metabolic research.[2]

- Lipid Peroxidation Studies: Deuterium-reinforced polyunsaturated fatty acids (PUFAs) have been shown to inhibit lipid peroxidation, a key process in cellular damage implicated in various diseases.[11][12] While nonanoic acid is a saturated fatty acid, the principles of using deuterated lipids to probe and potentially mitigate oxidative damage are a significant area of research with therapeutic potential.[11]
- Penetration Enhancer Research: Unlabeled nonanoic acid is investigated as a transdermal penetration enhancer, a substance that helps drugs permeate the skin.[13] Nonanoic-D17 acid can be used in mechanistic studies to quantify the uptake and distribution of the enhancer itself within skin layers.[13]

# Experimental Protocol: Quantification of Nonanoic Acid in Plasma using Nonanoic-D17 Acid as an Internal Standard via GC-MS

This protocol provides a detailed methodology for the quantification of nonanoic acid in a biological matrix. It is a representative workflow synthesized from standard practices in the field.[14]

- 1. Objective: To accurately quantify the concentration of endogenous nonanoic acid in human plasma samples.
- 2. Materials and Reagents:
- Nonanoic-D17 Acid (Internal Standard, IS)
- Nonanoic Acid (Calibration Standard)
- Human Plasma (K2-EDTA)
- Chloroform (CHCl3), HPLC grade
- Methanol (CH₃OH), HPLC grade

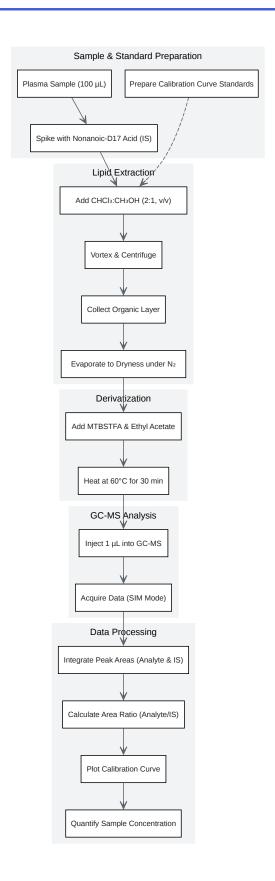






- Hydrochloric Acid (HCl)
- N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCI (Derivatizing Agent)
- Ethyl Acetate, HPLC grade
- Anhydrous Sodium Sulfate
- Microcentrifuge tubes (1.5 mL)
- GC vials with inserts
- 3. Experimental Workflow Diagram





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Caption: Workflow for GC-MS quantification of nonanoic acid using a deuterated internal standard.

- 4. Step-by-Step Procedure:
- Preparation of Standards:
  - Prepare a stock solution of **Nonanoic-D17 acid** (IS) at 1 mg/mL in methanol.
  - Prepare a stock solution of unlabeled Nonanoic Acid at 1 mg/mL in methanol.
  - Create a series of calibration standards by spiking blank plasma with the unlabeled stock to achieve concentrations ranging from 0.1 to 50 µg/mL.
- Sample Preparation and Lipid Extraction:
  - Pipette 100 μL of each plasma sample, calibration standard, and a blank control into separate 1.5 mL microcentrifuge tubes.
  - Spike each tube (except the blank) with 10 μL of a 10 μg/mL working solution of the Nonanoic-D17 acid IS.
  - Acidify samples with 10 μL of 1M HCl to ensure fatty acids are protonated.
  - Add 600 μL of a cold (-20°C) chloroform:methanol (2:1, v/v) solution to each tube.[14]
  - Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C.
  - Carefully transfer the lower organic layer to a new tube, avoiding the protein interface.
  - Dry the extracted lipids under a gentle stream of nitrogen gas.
- Derivatization for GC-MS:
  - $\circ$  To the dried lipid extract, add 50 µL of ethyl acetate and 50 µL of the derivatizing agent MTBSTFA.



- Seal the tubes tightly and heat at 60°C for 30 minutes to form TBDMS esters, which are more volatile and thermally stable for GC analysis.
- Cool to room temperature and transfer the solution to a GC vial with an insert.
- GC-MS Instrumental Analysis:
  - Injection: Inject 1 μL of the derivatized sample.[14]
  - GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
  - Oven Program: Start at 80°C, ramp to 170°C at 20°C/min, then ramp to 250°C at 20°C/min and hold for 5 minutes.[14]
  - MS Detector: Operate in Electron Impact (EI) ionization mode.[14]
  - Data Acquisition: Use Selected Ion Monitoring (SIM) mode for maximum sensitivity.
    - Monitor m/z for TBDMS-Nonanoate (analyte).
    - Monitor m/z for TBDMS-Nonanoate-D17 (internal standard).
- Data Analysis:
  - Integrate the peak areas for both the analyte and the internal standard.
  - Calculate the ratio of the analyte peak area to the IS peak area for each sample and standard.
  - Construct a calibration curve by plotting the area ratio against the concentration of the calibration standards.
  - Determine the concentration of nonanoic acid in the plasma samples by interpolating their area ratios from the calibration curve.

## Conclusion

**Nonanoic-D17 acid** is a powerful and versatile tool for researchers and drug developers. Its utility as an internal standard ensures the accuracy and reliability of quantitative bioanalysis,



while its application as a metabolic tracer provides deep insights into the behavior of fatty acids in biological systems. The detailed protocol provided herein offers a practical framework for its implementation in a laboratory setting, enabling high-quality data generation for a wide range of scientific investigations.

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